Methyl 3-nitro-4-(octyloxy)benzoate
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Overview
Description
Methyl 3-nitro-4-(octyloxy)benzoate is an organic compound with the molecular formula C16H23NO5 It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted by a nitro group (NO2) and an octyloxy group (C8H17O)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-(octyloxy)benzoate typically involves the nitration of methyl 4-(octyloxy)benzoate. The process can be summarized as follows:
Starting Material: Methyl 4-(octyloxy)benzoate.
Nitration: The nitration is carried out using a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) as the nitrating agent. The reaction is performed under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Isolation and Purification: The product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration. .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, industrial methods may include advanced purification techniques such as column chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-(octyloxy)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The ester group (COOCH3) can undergo nucleophilic substitution reactions, where the methoxy group (OCH3) is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of aqueous sodium hydroxide (NaOH)
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C).
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis Conditions: Aqueous sodium hydroxide (NaOH) or acidic conditions using hydrochloric acid (HCl).
Major Products Formed
Reduction: Methyl 3-amino-4-(octyloxy)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-nitro-4-(octyloxy)benzoic acid and methanol.
Scientific Research Applications
Methyl 3-nitro-4-(octyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various substituted benzoates.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments .
Mechanism of Action
The mechanism of action of Methyl 3-nitro-4-(octyloxy)benzoate depends on its chemical structure and the specific reactions it undergoes. The nitro group (NO2) is an electron-withdrawing group, which can influence the reactivity of the benzene ring and the ester group. The octyloxy group (C8H17O) provides hydrophobic characteristics, affecting the compound’s solubility and interaction with other molecules.
Molecular Targets and Pathways
Nitro Group: The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological targets.
Ester Group: The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may interact with enzymes and receptors in biological systems
Comparison with Similar Compounds
Methyl 3-nitro-4-(octyloxy)benzoate can be compared with other similar compounds, such as:
Methyl 3-nitrobenzoate: Lacks the octyloxy group, making it less hydrophobic.
Methyl 4-nitrobenzoate: The nitro group is positioned differently, affecting its reactivity and properties.
Methyl 3-amino-4-(octyloxy)benzoate: The nitro group is reduced to an amino group, altering its chemical and biological properties
Properties
CAS No. |
62435-38-5 |
---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
methyl 3-nitro-4-octoxybenzoate |
InChI |
InChI=1S/C16H23NO5/c1-3-4-5-6-7-8-11-22-15-10-9-13(16(18)21-2)12-14(15)17(19)20/h9-10,12H,3-8,11H2,1-2H3 |
InChI Key |
ZQOMAZDZYYSELK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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